molecular formula C6H5Cl B3044187 Chlorobenzene-3,4,5-d3 CAS No. 59164-11-3

Chlorobenzene-3,4,5-d3

Cat. No.: B3044187
CAS No.: 59164-11-3
M. Wt: 115.57 g/mol
InChI Key: MVPPADPHJFYWMZ-CBYSEHNBSA-N
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Description

Chlorobenzene-3,4,5-d3 is an isotopically labeled compound with the molecular formula C6H2ClD3. It is a derivative of chlorobenzene where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties .

Mechanism of Action

Target of Action

Chlorobenzene-3,4,5-d3, also known as 5-Chloro-1,2,3-trideuteriobenzene, primarily targets macromolecules in the body . The toxic effects of chlorobenzene may be ascribed largely to the metabolic formation of the epoxide which binds to these macromolecules .

Mode of Action

The compound interacts with its targets through the metabolic formation of epoxides, specifically chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide . These epoxides can bind to macromolecules, demonstrating the compound’s mode of action .

Biochemical Pathways

The biochemical pathway of this compound involves the transformation of chlorobenzene to 3-chlorocatechol . This transformation is facilitated by enzymes similar to the chlorobenzene dioxygenase and the cis-chlorobenzene dihydrodiol dehydrogenase .

Pharmacokinetics

Dermal absorption probably plays a less important role . In humans, chlorobenzene is excreted mainly in the urine in the form of the glucuronic acid and sulfate conjugates of 4-chlorocatechol and 4-chlorophenol .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its interaction with macromolecules. Binding to proteins has been demonstrated in vivo and in vitro in the liver, kidneys, and lungs . Binding to RNA and DNA has also been demonstrated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of a related compound, chlorobenzene, was found to be 85.2% at 15°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobenzene-3,4,5-d3 can be synthesized through the deuteration of chlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The Raschig-Hooker process, which is used for the production of chlorobenzene, can be adapted for the synthesis of this compound by incorporating deuterium gas in the reaction .

Chemical Reactions Analysis

Types of Reactions

Chlorobenzene-3,4,5-d3 undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents.

    Oxidation Reactions: It can be oxidized to form chlorophenols and other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form benzene derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chlorobenzene-3,4,5-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Chlorobenzene-3,4,5-d3 is compared with other isotopically labeled chlorobenzenes such as chlorobenzene-d5 and dichlorobenzene-d4. The uniqueness of this compound lies in its specific deuterium labeling pattern, which provides distinct advantages in tracing studies and analytical applications .

List of Similar Compounds

This compound stands out due to its specific isotopic labeling, making it a valuable tool in various scientific research fields.

Properties

IUPAC Name

5-chloro-1,2,3-trideuteriobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-CBYSEHNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1[2H])[2H])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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